N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Description
Synthesis Analysis
There’s an article titled “A CONVENIENT SYNTHESIS OF 5-TRIFLUOROMETHYL-5-CYCLOPROPYL-SUBSTITUTED PYRAZOLINES” which might contain relevant information3. However, I couldn’t retrieve the full text of the article. You might want to look it up for more details.Molecular Structure Analysis
The molecular structure of these compounds can be deduced from their molecular formulas. For instance, the compound ethyl 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetate contains a pyrazole ring substituted with a trifluoromethyl group, a cyclopropyl group, and an ethyl acetate group1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving these compounds. However, given their structures, they might undergo reactions typical for pyrazoles, such as nucleophilic substitutions or additions.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their structures and functional groups. For instance, the presence of a trifluoromethyl group might increase their lipophilicity and stability2.Safety And Hazards
The safety and hazards associated with these compounds are not clear from the available information. It’s always important to handle chemical compounds with care and follow safety guidelines.
Future Directions
The future directions in the study of these compounds might involve further exploration of their synthesis, characterization, and potential applications. This could include investigating their biological activity, optimizing their synthesis, or studying their reactivity.
properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2S/c1-19(17,18)14-4-5-16-8(7-2-3-7)6-9(15-16)10(11,12)13/h6-7,14H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECSDRQALRIGCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide |
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